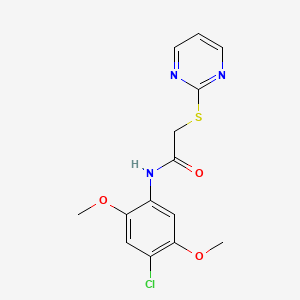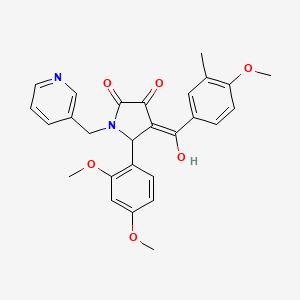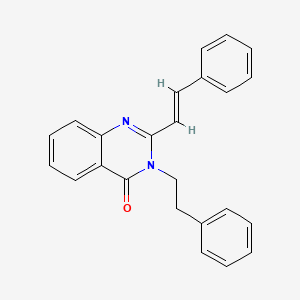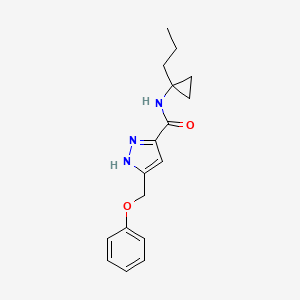![molecular formula C15H17N7 B5266513 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5266513.png)
5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its binding to the H3 histamine receptor, which is a G protein-coupled receptor. This binding inhibits the activity of the receptor, leading to a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This can result in a reduction of symptoms associated with disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to have a high affinity for the H3 histamine receptor, with an IC50 (half maximal inhibitory concentration) value in the nanomolar range. It has also been shown to have good selectivity for the H3 receptor over other histamine receptor subtypes. In vivo studies have demonstrated its ability to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high affinity and selectivity for the H3 histamine receptor, which allows for more specific targeting of this receptor compared to other compounds. However, a limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems and potential side effects.
Future Directions
There are several future directions for research on 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential as a treatment for other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is the development of more potent and selective compounds based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-(2-pyridinyl)piperazine with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting compound has been characterized by various spectroscopic techniques, including NMR (nuclear magnetic resonance) and mass spectrometry.
Scientific Research Applications
5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have activity as a selective antagonist of the H3 histamine receptor, which is involved in the regulation of neurotransmitter release in the brain. This suggests that it may have potential as a treatment for disorders such as Alzheimer's disease and schizophrenia.
Properties
IUPAC Name |
5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-10-14(22-15(19-12)17-11-18-22)21-8-6-20(7-9-21)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGERJEYCUNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5266431.png)
![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266436.png)
![N,N,4-trimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5266443.png)
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5266446.png)
![1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5266452.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5266467.png)

![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)
![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5266489.png)
![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)


